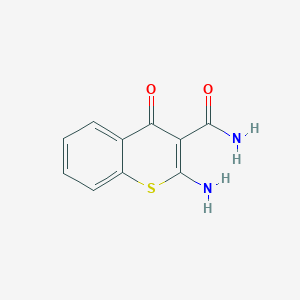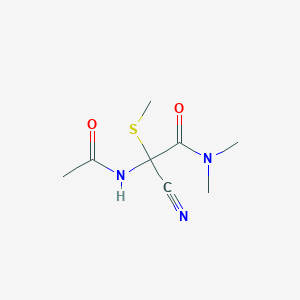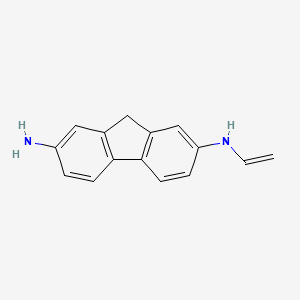
N~2~-Ethenyl-9H-fluorene-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Ethenyl-9H-fluorene-2,7-diamine is an organic compound with the molecular formula C15H14N2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two amino groups at the 2 and 7 positions, as well as an ethenyl group at the N2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethenyl-9H-fluorene-2,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which can be obtained from coal tar or synthesized by dehydrogenation of diphenylmethane.
Ethenylation: The ethenyl group is introduced at the N2 position through a reaction with an appropriate ethenylating agent under suitable conditions.
Industrial Production Methods
Industrial production of N2-Ethenyl-9H-fluorene-2,7-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Ethenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups or the ethenyl group.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various acylated or alkylated derivatives.
Applications De Recherche Scientifique
N~2~-Ethenyl-9H-fluorene-2,7-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may have potential as biological probes or in drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N2-Ethenyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets such as enzymes or receptors. The amino groups and the ethenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorene: The parent compound, which lacks the amino and ethenyl groups.
2,7-Diaminofluorene: Similar to N2-Ethenyl-9H-fluorene-2,7-diamine but without the ethenyl group.
2-Ethynyl-9H-fluorene: Contains an ethynyl group instead of an ethenyl group.
Uniqueness
N~2~-Ethenyl-9H-fluorene-2,7-diamine is unique due to the presence of both amino groups and an ethenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
63002-48-2 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-N-ethenyl-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C15H14N2/c1-2-17-13-4-6-15-11(9-13)7-10-8-12(16)3-5-14(10)15/h2-6,8-9,17H,1,7,16H2 |
Clé InChI |
GEJYNDCYEPNHRR-UHFFFAOYSA-N |
SMILES canonique |
C=CNC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)
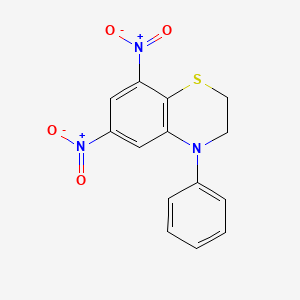

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)
![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)


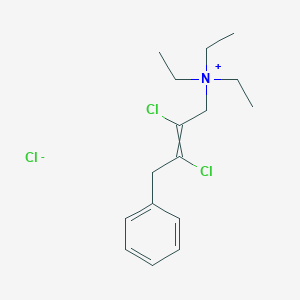
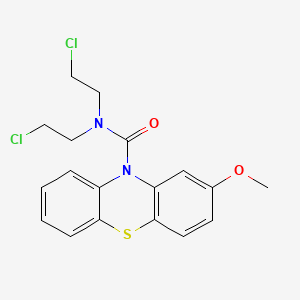
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
![[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14500409.png)

